(R)-2-(2-Bromo-3-methylphenyl)pyrrolidine
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Overview
Description
®-2-(2-Bromo-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromo-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The reaction between 2-bromo-3-methylbenzaldehyde and ®-pyrrolidine under specific conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, ®-2-(2-Bromo-3-methylphenyl)pyrrolidine.
Industrial Production Methods
In industrial settings, the production of ®-2-(2-Bromo-3-methylphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Bromo-3-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different products.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromine atom with an iodine atom.
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced pyrrolidine derivative.
Scientific Research Applications
®-2-(2-Bromo-3-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-Bromo-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chloro-3-methylphenyl)pyrrolidine: Similar structure with a chlorine atom instead of a bromine atom.
®-2-(2-Fluoro-3-methylphenyl)pyrrolidine: Similar structure with a fluorine atom instead of a bromine atom.
®-2-(2-Iodo-3-methylphenyl)pyrrolidine: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
®-2-(2-Bromo-3-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2R)-2-(2-bromo-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
SNBHRHDJPPPQMM-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]2CCCN2)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Br |
Origin of Product |
United States |
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